![molecular formula C12H19NO2 B14276920 2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol CAS No. 129118-34-9](/img/structure/B14276920.png)
2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol typically involves the reaction of phenylamine with propylene oxide under controlled conditions. The reaction proceeds as follows:
Phenylamine and Propylene Oxide Reaction: Phenylamine reacts with propylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is optimized for higher yields and efficiency. Continuous flow reactors and advanced purification methods are employed to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines.
Substitution: Produces halogenated derivatives.
Applications De Recherche Scientifique
2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which 2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Hydroxyethyl)(phenyl)amino]ethanol: Similar structure but with ethyl groups instead of propyl.
2-[(2-Hydroxypropyl)(methyl)amino]propan-1-ol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Propriétés
Numéro CAS |
129118-34-9 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
1-[N-(1-hydroxypropan-2-yl)anilino]propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(9-14)13(8-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3 |
Clé InChI |
XPJPJQUOVWPZDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C1=CC=CC=C1)C(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


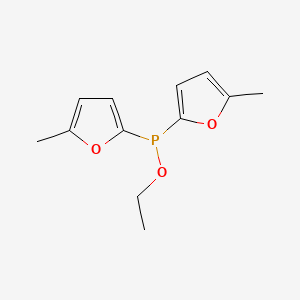
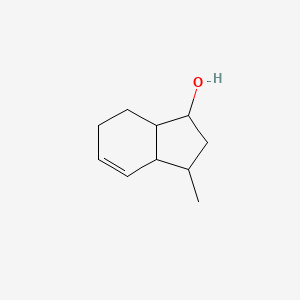
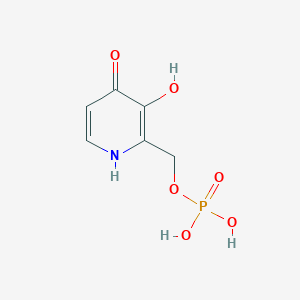
silane](/img/structure/B14276854.png)
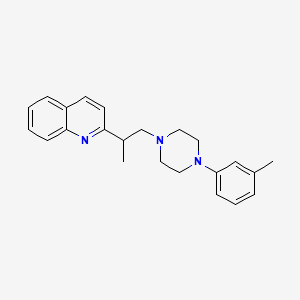

![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
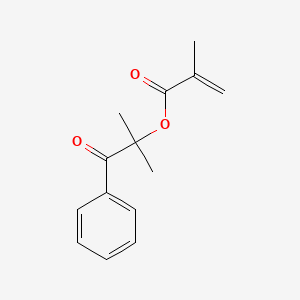

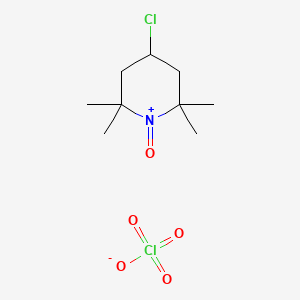
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)


